

# Performance Verification of N-nitroso-Ritalinic Acid Reference Standards: A Comparative Guide

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## Compound of Interest

Compound Name: *N-nitroso-Ritalinic Acid*

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The emergence of nitrosamine impurities as a significant concern in pharmaceutical safety has necessitated the availability of high-purity, well-characterized reference standards for their accurate detection and quantification. **N-nitroso-Ritalinic Acid**, a potential impurity in pharmaceuticals related to methylphenidate, is a critical compound for which reliable reference standards are essential for method development, validation, and routine quality control.

This guide provides a comparative overview of the performance verification of **N-nitroso-Ritalinic Acid** reference standards. Due to the proprietary nature of batch-specific data from commercial suppliers, this guide presents a framework for comparison, utilizing illustrative data based on typical specifications and analytical methodologies. Researchers are strongly encouraged to obtain lot-specific Certificates of Analysis (CoA) from their chosen suppliers for precise data.

## Comparative Analysis of Reference Standards

The selection of a suitable reference standard is paramount for analytical accuracy. Key performance indicators include purity, identity confirmation, and stability. While several suppliers offer **N-nitroso-Ritalinic Acid** reference standards, a direct comparison of their

batch-specific data is often challenging due to limited public availability. However, a robust evaluation should be based on the comprehensive data provided in the Certificate of Analysis.

As a primary alternative for related analytical work, N-nitroso-Methylphenidate reference standards are also available and may be considered depending on the specific analytical method and regulatory requirements.<sup>[1]</sup>

## Data Presentation: Illustrative Comparison

The following tables summarize the kind of quantitative data that should be sought from a supplier's Certificate of Analysis for **N-nitroso-Ritalinic Acid** and a potential alternative, N-nitroso-Methylphenidate.

Table 1: Comparison of Physical and Chemical Properties

Property	N-nitroso-Ritalinic Acid	N-nitroso-Methylphenidate (Alternative)
Chemical Name	2-(1-nitrosopiperidin-2-yl)-2-phenylacetic acid	Methyl 2-(1-nitrosopiperidin-2-yl)-2-phenylacetate
CAS Number	2932440-73-6	55557-03-4
Molecular Formula	C <sub>13</sub> H <sub>16</sub> N <sub>2</sub> O <sub>3</sub>	C <sub>14</sub> H <sub>18</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	248.28 g/mol	262.30 g/mol
Appearance	Off-White to Pale Yellow Solid	Off-White Solid
Solubility	Soluble in DMSO, Methanol	Soluble in DMSO, Methanol

Source: Publicly available data from various suppliers.<sup>[2][3][4][5][6]</sup>

Table 2: Illustrative Purity and Characterization Data

Parameter	Supplier A (Illustrative) - N-nitroso-Ritalinic Acid	Supplier B (Illustrative) - N-nitroso-Ritalinic Acid	Supplier C (Illustrative) - N-nitroso-Methylphenidate
Purity (HPLC)	>98.5%	>99.0%	>95%
Identity ( <sup>1</sup> H NMR)	Conforms to structure	Conforms to structure	Conforms to structure
Identity (Mass Spec)	Conforms to structure	Conforms to structure	Conforms to structure
Water Content (KF)	<0.5%	<0.3%	Not specified
Residual Solvents	<0.1%	<0.1%	Not specified

Note: This data is illustrative and should be confirmed with lot-specific Certificates of Analysis.

## Experimental Protocols

Detailed methodologies are crucial for replicating and verifying results. The following are typical experimental protocols for the analysis of **N-nitroso-Ritalinic Acid**.

### High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

This method is suitable for determining the purity of the reference standard.

- Instrumentation: HPLC system with a UV detector.
- Column: Inertsil ODS-3V (250mm × 4.6mm, 5.0μm) or equivalent C18 column.[7]
- Mobile Phase: A gradient of water and methanol is commonly used. For example, a 60:40 (v/v) mixture of water and methanol.[7]
- Flow Rate: 1.0 mL/min.[7]
- Detection Wavelength: 230 nm.[7]
- Injection Volume: 10 μL.

- Column Temperature: 30 °C.
- Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol) to a known concentration (e.g., 0.1 mg/mL).

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Level Quantification

This highly sensitive and selective method is ideal for the quantification of **N-nitroso-Ritalinic Acid** at trace levels in drug substances and products.[8][9]

- Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer. [10]
- Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.[11]
- Mobile Phase A: 0.1% Formic acid in Water.[11]
- Mobile Phase B: 0.1% Formic acid in Acetonitrile or Methanol.[11]
- Flow Rate: 0.3 - 0.5 mL/min.[11]
- Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the nitrosamine, followed by a column wash and re-equilibration.[11]
- Ion Source: Electrospray Ionization (ESI) in positive ion mode.
- MRM Transitions: To be determined by direct infusion of the **N-nitroso-Ritalinic Acid** standard. The precursor ion would be the protonated molecule  $[M+H]^+$ , and the product ions would be characteristic fragments.
- Sample Preparation: Prepare a stock solution of the reference standard in methanol. Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.5 to 100 ng/mL).[11]

## Nuclear Magnetic Resonance (NMR) for Structural Confirmation

$^1\text{H}$  and  $^{13}\text{C}$  NMR are critical for confirming the identity and structure of the reference standard.

- Instrumentation: 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) or deuterated chloroform ( $\text{CDCl}_3$ ).
- Sample Preparation: Dissolve an appropriate amount of the reference standard in the chosen deuterated solvent.
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  spectra according to standard instrument parameters. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the structure of **N-nitroso-Ritalinic Acid**.

## Stability Assessment

The stability of the reference standard is critical for its intended use. Stability studies should be conducted under various conditions to establish the shelf life and appropriate storage conditions.

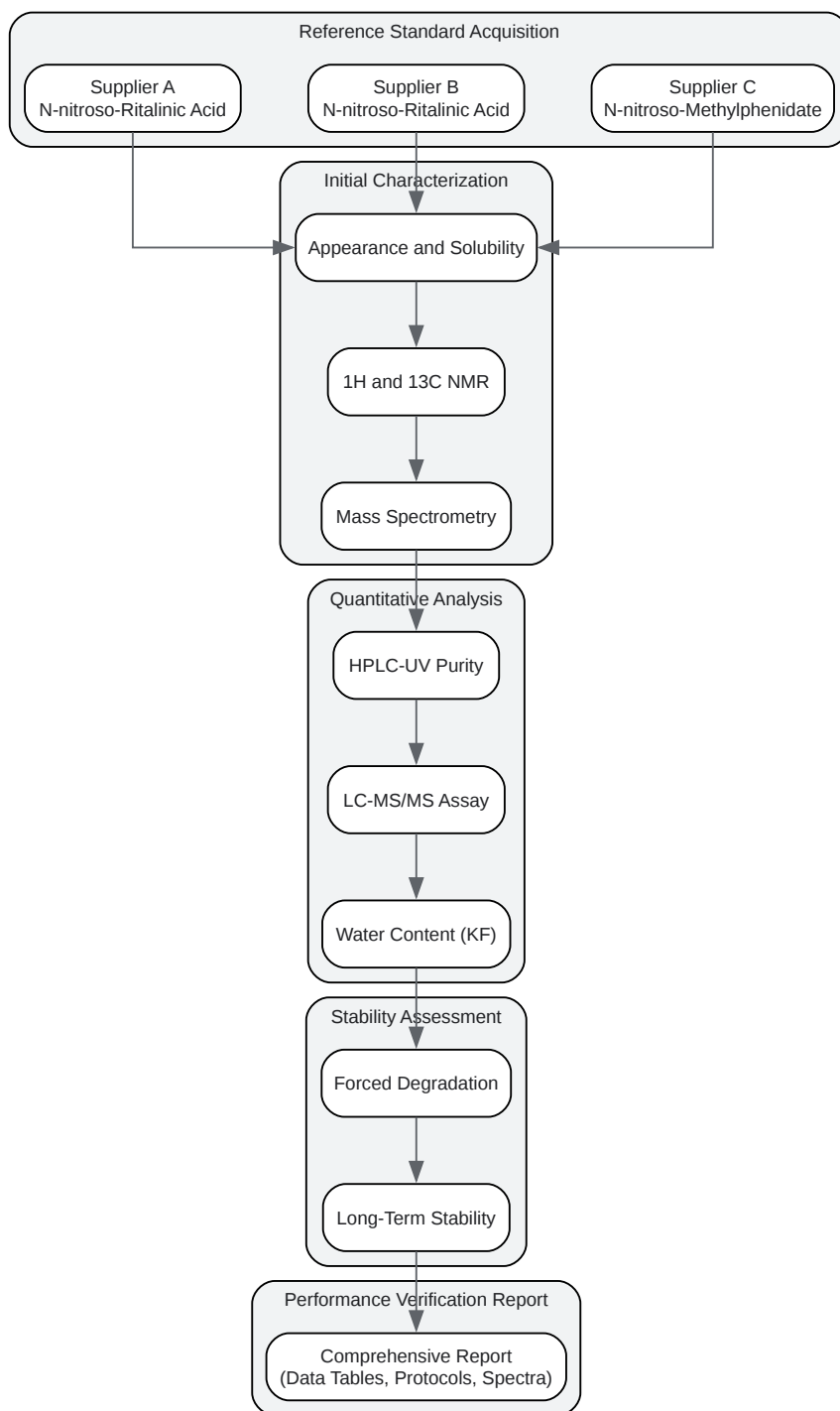
**Forced Degradation Studies:** To understand the degradation pathways, the reference standard should be subjected to stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress.<sup>[12][13]</sup> This helps in developing a stability-indicating analytical method.

**Long-Term Stability:** Long-term stability studies should be performed under the recommended storage conditions (e.g.,  $-20^\circ\text{C}$ ) to establish the re-test date or expiry date of the reference standard.<sup>[6]</sup> The purity of the standard should be monitored at regular intervals.

## Mandatory Visualizations

### Experimental Workflow for Performance Verification

The following diagram illustrates a typical workflow for the performance verification of an **N-nitroso-Ritalinic Acid** reference standard.

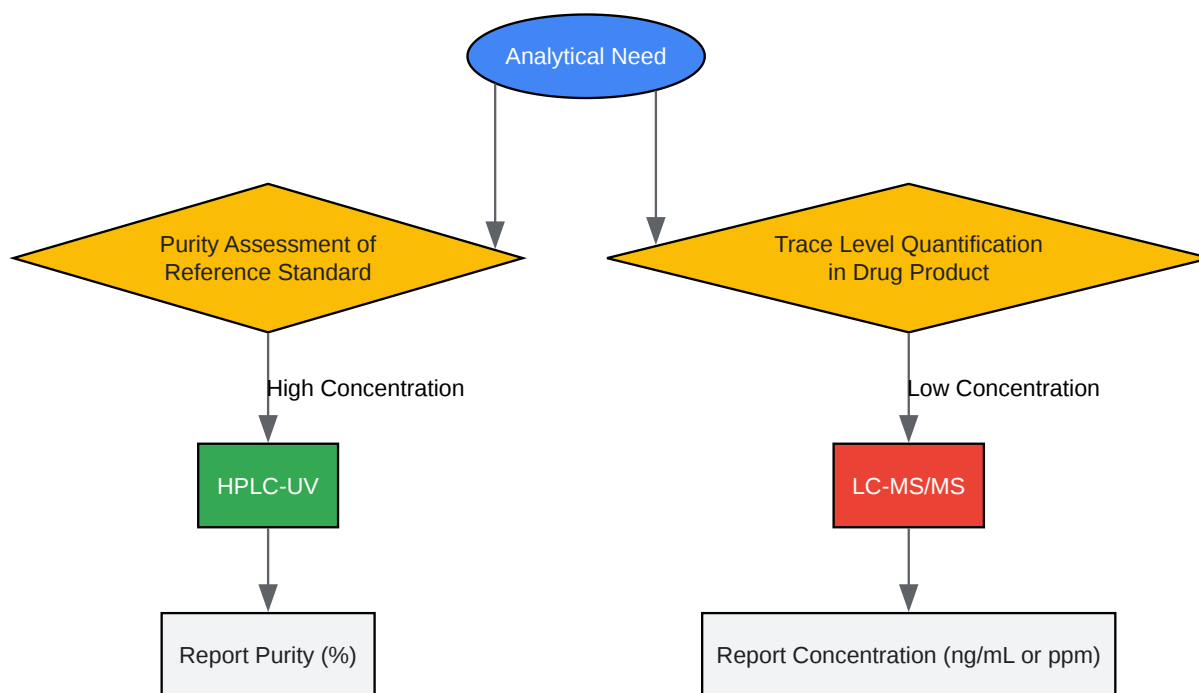


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Caption: Workflow for **N-nitroso-Ritalinic Acid** Reference Standard Verification.

## Logical Relationship for Method Selection

The choice of analytical method depends on the specific requirements of the analysis. This diagram illustrates the decision-making process.



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Caption: Decision tree for selecting an analytical method for **N-nitroso-Ritalinic Acid**.

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